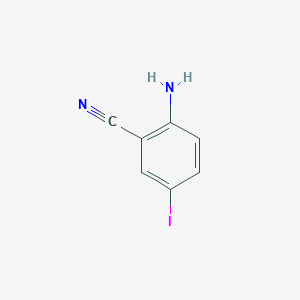

2-Amino-5-iodobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIOKVMBFXTMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433418 | |

| Record name | 2-Amino-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132131-24-9 | |

| Record name | 2-Amino-5-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132131-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-iodobenzonitrile (CAS: 132131-24-9): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 2-Amino-5-iodobenzonitrile, a seemingly simple molecule, has emerged as a critical and versatile intermediate, particularly in the synthesis of targeted therapeutics. Its unique trifunctional nature—an aromatic amine, a nitrile group, and an iodine atom—provides a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the core attributes of 2-Amino-5-iodobenzonitrile, from its fundamental properties and synthesis to its key reactions and applications, with a focus on the practical insights that drive successful research and development.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a starting material is the bedrock of successful process development and reaction optimization. 2-Amino-5-iodobenzonitrile is a solid at room temperature, and its solubility profile dictates the choice of reaction media.[1] The table below summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 132131-24-9 | [2] |

| Molecular Formula | C₇H₅IN₂ | [2] |

| Molecular Weight | 244.04 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 84-88 °C | [3] |

| Boiling Point | 333.6 °C at 760 mmHg | [3] |

| Density | 1.98 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide (DMF) | [1] |

graph "2_Amino_5_iodobenzonitrile_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; C7 [label="C"]; N2 [label="N"]; I [label="I"];A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5];

Caption: Workflow for the synthesis of 2-Amino-5-iodobenzonitrile.

Key Reactions and Synthetic Utility: A Hub for Molecular Diversity

The synthetic power of 2-Amino-5-iodobenzonitrile lies in the differential reactivity of its three functional groups. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the amino group can be functionalized or participate in cyclization reactions, and the nitrile group can be transformed into other functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-Amino-5-iodobenzonitrile is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis. The Suzuki-Miyaura and Heck reactions are two of the most powerful and widely used transformations in this context. [4] 1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide. [5]In the case of 2-Amino-5-iodobenzonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

2-Amino-5-iodobenzonitrile

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

-

To an oven-dried flask, add 2-Amino-5-iodobenzonitrile, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.

-

After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water.

-

The product is purified by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2. Heck Reaction:

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. [6]This reaction provides a powerful method for extending the carbon framework of 2-Amino-5-iodobenzonitrile with various vinyl groups.

Generic Experimental Protocol for Heck Reaction:

Materials:

-

2-Amino-5-iodobenzonitrile

-

Alkene

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

In a reaction vessel, combine 2-Amino-5-iodobenzonitrile, the alkene, the palladium catalyst, and the base in a suitable solvent.

-

Heat the mixture under an inert atmosphere to the required temperature (typically 80-140 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction and perform an aqueous work-up.

-

Purify the product by column chromatography or recrystallization.

Synthesis of Quinazoline Derivatives

The ortho-disposed amino and nitrile functionalities of 2-Amino-5-iodobenzonitrile make it an excellent precursor for the synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in many biologically active compounds. [2][7]The general strategy involves the reaction of the aminobenzonitrile with a one-carbon synthon, such as an orthoformate or formamide, to construct the pyrimidine ring.

This approach is exemplified in the synthesis of intermediates for the anticancer drug Lapatinib. [3]

Applications in Drug Discovery and Medicinal Chemistry

The primary and most well-documented application of 2-Amino-5-iodobenzonitrile is as a key starting material in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. [2][4]The synthesis involves the construction of the quinazoline core, where the iodine atom of a derivative of 2-Amino-5-iodobenzonitrile is subsequently used in a Suzuki coupling reaction to introduce the furan moiety of Lapatinib.

Beyond Lapatinib, the versatile reactivity of 2-Amino-5-iodobenzonitrile makes it a valuable building block for the generation of libraries of diverse heterocyclic compounds for screening in various drug discovery programs. The quinazoline core, readily accessible from this starting material, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [2][7]

Caption: Role of 2-Amino-5-iodobenzonitrile in a drug discovery workflow.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions are essential when handling 2-Amino-5-iodobenzonitrile. It is classified as harmful and an irritant. [8][9] Hazard and Precautionary Statements:

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. |

| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |

| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye/face protection. |

| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [10]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [10]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. [8] Toxicological Profile: Detailed toxicological studies on 2-Amino-5-iodobenzonitrile are not extensively available in the public domain. However, based on its classification and the known toxicity of related aromatic amines and nitriles, it should be handled with care. Chronic exposure may lead to adverse health effects. As a general precaution, exposure should be minimized.

Conclusion: A Versatile Tool for Chemical Innovation

2-Amino-5-iodobenzonitrile has firmly established itself as a valuable and versatile building block in organic synthesis, with a particularly significant impact on the field of medicinal chemistry. Its trifunctional nature provides a rich platform for the construction of complex molecular architectures, most notably in the synthesis of the targeted anticancer agent Lapatinib. The ability to readily engage in powerful cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, combined with the potential for diverse functionalization of the amino and nitrile groups, ensures its continued relevance in the pursuit of novel therapeutics and functional materials. As with any potent chemical tool, a thorough understanding of its properties, synthesis, reactivity, and safe handling is paramount to unlocking its full potential.

References

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Synthesis of 2-Amino-5-chlorobenzonitrile. (2025, August 7). ResearchGate. Retrieved January 31, 2026, from [Link]

-

2-Amino-5-Iodobenzonitrile. (n.d.). ChemBK. Retrieved January 31, 2026, from [Link]

- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.). Google Patents.

-

Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). Arkivoc. Retrieved January 31, 2026, from [Link]

-

(PDF) Quinazoline derivatives: Synthesis and bioactivities. (2025, August 7). ResearchGate. Retrieved January 31, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

CAS No : 132131-24-9 | Product Name : 2-Amino-5-iodobenzonitrile | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 31, 2026, from [Link]

-

Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2025, August 9). ResearchGate. Retrieved January 31, 2026, from [Link]

-

The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. (2006, August 10). ResearchGate. Retrieved January 31, 2026, from [Link]

-

4-Amino-2-ethyl-5-iodobenzonitrile | C9H9IN2 | CID 67236109. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Suzuki-Miyaura coupling. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

The evolving role of investigative toxicology in the pharmaceutical industry. (2023, February 13). PubMed Central. Retrieved January 31, 2026, from [Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. researchgate.net [researchgate.net]

2-Amino-5-iodobenzonitrile physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-iodobenzonitrile

Introduction

2-Amino-5-iodobenzonitrile is a substituted aromatic nitrile that has emerged as a molecule of significant interest within the pharmaceutical and fine chemical industries. Its structure, featuring an amino group, a nitrile moiety, and an iodine atom on a benzene ring, provides a unique combination of reactive sites. This trifunctional arrangement makes it a versatile and highly valuable building block for the synthesis of complex organic molecules.

The strategic placement of the iodine atom, in particular, renders the molecule amenable to a wide array of cross-coupling reactions, which are foundational techniques in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[1] Its most notable application is as a critical intermediate in the synthesis of Lapatinib, a potent tyrosine kinase inhibitor used in oncology.[1][2][3][4]

This technical guide provides an in-depth exploration of the core physical and chemical properties of 2-Amino-5-iodobenzonitrile. It is designed for researchers, chemists, and drug development professionals, offering a synthesis of technical data, field-proven insights into its analytical characterization, a detailed synthetic protocol, and essential safety and handling information.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction environments. Understanding these parameters is crucial for its effective application in synthetic chemistry. The key properties of 2-Amino-5-iodobenzonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 132131-24-9 | [2][3] |

| Molecular Formula | C₇H₅IN₂ | [3][5] |

| Molecular Weight | 244.04 g/mol | [3] |

| Appearance | White to light yellow or off-white crystalline solid | [4][5] |

| Melting Point | 84 - 88 °C | [2][4] |

| Boiling Point | 333.6 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.98 g/cm³ (Predicted) | [2][4] |

| Solubility | Insoluble in water; Soluble in ethanol and DMF | [5] |

| Synonyms | 2-Cyano-4-iodoaniline, 5-Iodoanthranilonitrile | [2][3] |

Appearance and Form: At ambient temperature, 2-Amino-5-iodobenzonitrile exists as a stable crystalline solid, typically appearing as a white or pale yellow powder.[4][5] This solid form is convenient for storage and handling in a laboratory setting.

Melting Point: The melting point range of 84-88 °C is a key indicator of purity.[2] A sharp melting point within this range suggests a high-purity sample, while a broader, depressed range would indicate the presence of impurities.

Solubility Profile: Its insolubility in water and solubility in organic solvents such as ethanol and dimethylformamide (DMF) is characteristic of a moderately polar organic molecule.[5] This solubility profile is a critical consideration for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.

Section 2: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-Amino-5-iodobenzonitrile. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Amino-5-iodobenzonitrile in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine protons. The three aromatic protons will appear as a complex multiplet system due to their coupling with each other. Based on the substitution pattern, one would anticipate a doublet for the proton ortho to the amino group, a doublet for the proton ortho to the iodine, and a doublet of doublets for the proton situated between the cyano and iodo groups. The two amine (-NH₂) protons may appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all seven carbon atoms in the molecule. The nitrile carbon (C≡N) typically appears in the 115-125 ppm range. The six aromatic carbons will have distinct chemical shifts influenced by the electronic effects of the three different substituents. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 2-Amino-5-iodobenzonitrile is expected to exhibit the following characteristic absorption bands:

-

N-H Stretching: Two distinct sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C≡N Stretching: A strong, sharp absorption band around 2220-2230 cm⁻¹ is a definitive indicator of the nitrile functional group.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-I Stretching: The carbon-iodine bond will show a weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the molecule's fragmentation pattern. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 244, corresponding to the molecular weight of the compound.[3]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of 2-Amino-5-iodobenzonitrile. Due to its melting point and thermal stability, GC is a viable option. For HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be appropriate for achieving good separation and accurate quantification of purity.

Section 3: Synthesis and Reactivity

A common and efficient method for preparing 2-Amino-5-iodobenzonitrile is through the electrophilic iodination of 2-aminobenzonitrile.[1] This reaction takes advantage of the activating effect of the amino group, which directs the incoming electrophile to the para position.

Detailed Experimental Protocol: Synthesis from 2-Aminobenzonitrile

This protocol is adapted from established procedures for the direct iodination of activated aromatic rings.[4]

Objective: To synthesize 2-Amino-5-iodobenzonitrile by iodination of 2-aminobenzonitrile.

Materials:

-

2-Aminobenzonitrile (1.0 eq)

-

Ammonium Iodide (NH₄I) (1.0 eq)

-

30% Hydrogen Peroxide (H₂O₂) (6.5 eq)

-

Acetic Acid (solvent)

-

Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

20% Sodium Hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzonitrile (0.02 mol) and ammonium iodide (0.02 mol) in acetic acid (50 mL).[4]

-

Cool the flask in an ice bath or maintain the temperature at 30 °C. Slowly add 30% aqueous hydrogen peroxide (0.13 mol) dropwise to the stirring solution.[4]

-

Causality: Hydrogen peroxide acts as an in-situ oxidizing agent, converting the iodide from NH₄I into an electrophilic iodine species (I⁺) required for the electrophilic aromatic substitution. Acetic acid serves as a polar protic solvent that facilitates the reaction.

-

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 12 hours.[4]

-

Upon completion (monitored by TLC or HPLC), quench the reaction by adding aqueous sodium thiosulfate solution (40 mL, 0.03 mol) to destroy any unreacted iodine and peroxide.[4]

-

Causality: Sodium thiosulfate is a reducing agent that neutralizes the excess oxidant, preventing side reactions and ensuring a safe work-up.

-

-

Adjust the pH of the mixture to approximately 8 by carefully adding a 20% sodium hydroxide solution. This will neutralize the acetic acid and precipitate the product.[4]

-

Continue stirring the mixture at room temperature for 30 minutes to ensure complete precipitation.[4]

-

Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a silvery-white to yellow solid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Amino-5-iodobenzonitrile.

Section 4: Safety, Handling, and Storage

Due to its potential toxicity, proper safety protocols must be strictly followed when handling 2-Amino-5-iodobenzonitrile.

Hazard Identification: The compound is classified as a hazardous substance. Key hazard statements include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

It is a toxic compound and should be handled with care, as contact or inhalation may cause irritation.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat should be worn.

Handling Procedures:

-

All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep away from food and drink, and wash hands thoroughly after handling.[6]

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and dark place.[5]

-

The recommended storage temperature is between 2-8 °C.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

2-Amino-5-iodobenzonitrile is a fundamentally important building block in modern organic synthesis, particularly for the pharmaceutical industry. Its well-defined physical properties, including its solid form, melting point, and solubility, make it a practical and manageable reagent in a laboratory setting. The presence of three distinct functional groups provides a rich platform for chemical modification, with the iodine atom being especially valuable for advanced cross-coupling strategies. A thorough understanding of its spectroscopic profile, coupled with established synthetic routes and stringent adherence to safety protocols, enables chemists to unlock the full potential of this versatile intermediate for the development of novel and complex molecular architectures.

References

-

ChemBK. (2024). 2-Amino-5-Iodobenzonitrile. Retrieved from ChemBK. [Link]

-

Specialty Aromatic Nitriles. (n.d.). Mastering the Synthesis: A Deep Dive into 2-Amino-5-Iodobenzonitrile Applications. Retrieved from Specialty Aromatic Nitriles. [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-5-iodobenzonitrile. Retrieved from Pharmaffiliates. [Link]

-

Fengxi Chemical. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. Retrieved from Fengxi Chemical. [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-amino-5-iodobenzonitrile CAS 132131-24-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-AMINO-5-IODOBENZONITRILE | 132131-24-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to the Melting Point of 2-Amino-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of 2-Amino-5-iodobenzonitrile (CAS No. 132131-24-9), a key intermediate in pharmaceutical synthesis, notably for targeted cancer therapies like lapatinib. The melting point is a critical parameter for identity, purity, and quality control. This document delves into the theoretical underpinnings of melting point, established experimental values, and detailed methodologies for its accurate determination. We will explore the profound impact of synthesis and purification on the final melting point, providing field-proven insights into achieving high-purity material. This guide is designed to be a practical resource, bridging theoretical knowledge with actionable laboratory protocols.

Introduction: The Significance of 2-Amino-5-iodobenzonitrile and its Melting Point

2-Amino-5-iodobenzonitrile is a versatile aromatic nitrile whose molecular architecture, featuring an amino group, a nitrile group, and an iodine atom, makes it a valuable building block in organic synthesis.[1] Its primary application lies in the pharmaceutical industry as a crucial intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1] The iodine atom, being an excellent leaving group, facilitates various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in constructing the carbon skeleton of many modern drugs.[1]

The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information. For a pure substance, the melting point is a sharp, well-defined temperature at which the material transitions from a solid to a liquid state. In the context of drug development and manufacturing, the melting point serves two primary purposes:

-

Identification: The melting point is a characteristic physical constant that can be used to identify a compound.

-

Purity Assessment: The presence of even small amounts of impurities will typically depress the melting point and broaden the melting range.[2][3][4][5] This phenomenon, known as melting point depression, is a sensitive indicator of purity.

Therefore, the accurate determination of the melting point of 2-Amino-5-iodobenzonitrile is not merely an academic exercise but a critical quality control parameter throughout its lifecycle, from synthesis to its use in downstream applications.

Physicochemical Properties of 2-Amino-5-iodobenzonitrile

A summary of the key physicochemical properties of 2-Amino-5-iodobenzonitrile is presented in the table below. The melting point is a range, which is typical for many organic compounds and reflects the transition from the initial to the final stage of melting.

| Property | Value |

| CAS Number | 132131-24-9 |

| Molecular Formula | C₇H₅IN₂ |

| Molecular Weight | 244.03 g/mol |

| Melting Point | 84-88 °C |

| Appearance | Solid |

| Purity (Typical) | ≥98% |

| Storage | 2-8°C, protect from light |

Data sourced from commercial suppliers and chemical databases.[6][7][8]

The Theoretical Basis of Melting Point and the Impact of Impurities

The melting of a crystalline solid is a phase transition that occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a rigid crystal lattice.[2] For a pure, crystalline compound, this transition is sharp and occurs at a specific temperature.

The presence of impurities disrupts the uniform crystal lattice structure.[3][4][5] This disruption weakens the intermolecular forces, meaning less energy is required to break the lattice.[3][4][5] Consequently, the melting point of an impure substance is lower than that of the pure compound. Furthermore, the melting process occurs over a broader temperature range. This is because different regions of the solid will have varying concentrations of impurities, leading to a non-uniform melting process.

This principle is a cornerstone of qualitative purity analysis in organic chemistry. A sharp melting point close to the literature value is a strong indicator of a pure compound, while a depressed and broad melting range suggests the presence of impurities.

Synthesis and Purification: A Critical Determinant of Melting Point

The observed melting point of 2-Amino-5-iodobenzonitrile is intrinsically linked to its purity, which in turn is a direct consequence of the synthetic route and the rigor of the purification process.

Synthetic Pathway: The Sandmeyer Reaction

A common and scalable method for the synthesis of aromatic iodides from primary aromatic amines is the Sandmeyer reaction. This multi-step process can be adapted for the synthesis of 2-Amino-5-iodobenzonitrile from 2-aminobenzonitrile. The general workflow is as follows:

Caption: Generalized workflow for the synthesis of 2-Amino-5-iodobenzonitrile.

A plausible experimental protocol based on the Sandmeyer reaction is detailed below.

Experimental Protocol: Synthesis of 2-Amino-5-iodobenzonitrile

-

Diazotization:

-

In a jacketed reactor, dissolve 2-aminobenzonitrile in aqueous hydrochloric acid.

-

Cool the mixture to 0-5°C using a circulating chiller.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt. The diazonium salt is unstable and should be used immediately in the next step.

-

-

Iodination:

-

In a separate vessel, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) to a pH of 7-8.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-iodobenzonitrile.

-

This protocol is adapted from a general procedure for a similar isomer and should be optimized for safety and yield in a laboratory setting.[2]

Purification by Recrystallization

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and inorganic salts. Recrystallization is a powerful technique for purifying crystalline organic compounds. The choice of solvent is critical for successful recrystallization.

Principles of Solvent Selection for Recrystallization:

-

The compound of interest should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[9]

-

The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor upon cooling).[4]

-

The solvent should not react with the compound.

-

The solvent should be relatively volatile for easy removal from the purified crystals.

Common solvent systems for the recrystallization of moderately polar compounds like 2-Amino-5-iodobenzonitrile include ethanol, ethyl acetate/hexane, or toluene. The optimal solvent or solvent system should be determined experimentally.

Experimental Protocol: Recrystallization of 2-Amino-5-iodobenzonitrile

-

Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-5-iodobenzonitrile and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the hot solvent in small portions until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

The purity of the recrystallized 2-Amino-5-iodobenzonitrile should be confirmed by analytical techniques such as HPLC, and its melting point should be determined. A sharp melting point within the expected range of 84-88°C is indicative of high purity.

Experimental Determination of the Melting Point

Two primary methods are employed for the determination of the melting point of organic compounds: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Method

This is the most common and accessible method for melting point determination.[10][11][12]

Caption: Workflow for melting point determination by the capillary method.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the purified 2-Amino-5-iodobenzonitrile is completely dry and finely powdered.[9]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[9][10][11][13]

-

Measurement:

-

Place the capillary tube in the heating block of a melting point apparatus.[9]

-

Heat the block rapidly to a temperature about 15°C below the expected melting point (approximately 70°C for 2-Amino-5-iodobenzonitrile).[9][13]

-

Then, decrease the heating rate to 1-2°C per minute.[13]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).[13]

-

The recorded range is the melting point of the sample.

-

A pure sample of 2-Amino-5-iodobenzonitrile should exhibit a sharp melting range within 1-2°C.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique that provides highly accurate and quantitative data on melting behavior.[14][15][16][17] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Caption: Workflow for melting point determination by Differential Scanning Calorimetry.

During melting, the sample absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. DSC also provides the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. For a pure compound, the melting peak is sharp and symmetrical. The presence of impurities leads to a broader, less defined peak at a lower temperature.

Safety and Handling

2-Amino-5-iodobenzonitrile should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

The melting point of 2-Amino-5-iodobenzonitrile, with a literature value of 84-88°C, is a critical parameter that serves as an indicator of both identity and purity. This technical guide has provided a comprehensive overview of the theoretical principles governing melting point, the significant influence of synthesis and purification on this property, and detailed experimental protocols for its accurate determination using both capillary methods and Differential Scanning Calorimetry. For researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate, a thorough understanding and precise measurement of its melting point are essential for ensuring the quality and consistency of their work.

References

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

TutorChase. (n.d.). How do impurities affect the melting point of a substance? Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]

-

The Chemical Versatility of 2-Amino-5-Iodobenzonitrile: From Synthesis to Application. (n.d.). The Chemical Versatility of 2-Amino-5-Iodobenzonitrile: From Synthesis to Application. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 7. 2-Amino-5-iodobenzonitrile | 132131-24-9 [sigmaaldrich.com]

- 8. edu.rsc.org [edu.rsc.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. 132131-24-9|2-Amino-5-iodobenzonitrile|BLD Pharm [bldpharm.com]

- 14. Purification [chem.rochester.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. gctlc.org [gctlc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-Amino-5-iodobenzonitrile: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the critical pharmaceutical intermediate, 2-Amino-5-iodobenzonitrile (CAS No. 132131-24-9). As a key building block in the synthesis of targeted therapies, such as lapatinib intermediates, rigorous structural confirmation is paramount.[1][2] This document is structured to provide not only reference data but also the underlying scientific rationale for spectral interpretation, empowering researchers in drug development and organic synthesis to confidently characterize this molecule.

Molecular Structure and Spectroscopic Overview

2-Amino-5-iodobenzonitrile is a disubstituted aniline derivative with the molecular formula C₇H₅IN₂ and a monoisotopic mass of approximately 243.95 g/mol .[3] The molecule's structural features—a primary aromatic amine, a nitrile group, and an iodine substituent on a benzene ring—give rise to a unique and predictable spectroscopic fingerprint. Understanding the influence of each functional group on the overall spectra is key to unambiguous identification.

The following sections detail the expected spectral output from core analytical techniques, provide step-by-step protocols for data acquisition, and offer expert interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-5-iodobenzonitrile, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-iodobenzonitrile and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity and maximize spectral resolution.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a spectral width of 0-12 ppm, 16-64 scans for adequate signal-to-noise, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required, and a greater number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show a characteristic three-proton AMX spin system, typical of a 1,2,4-trisubstituted benzene ring. The amino group protons will appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-5-iodobenzonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.7 | d | 1H | J ≈ 2.0 | Deshielded by the iodine atom and ortho to the electron-withdrawing nitrile group. Shows only meta-coupling to H-4. |

| H-4 | ~7.4 | dd | 1H | J ≈ 8.5, 2.0 | Exhibits ortho-coupling to H-3 and meta-coupling to H-6. |

| H-3 | ~6.7 | d | 1H | J ≈ 8.5 | Shielded by the strongly electron-donating amino group. Shows only ortho-coupling to H-4. |

| -NH₂ | ~5.0-6.0 | br s | 2H | - | Broad signal due to quadrupole broadening and potential hydrogen exchange. Position is solvent and concentration dependent. |

Diagram 1: ¹H NMR Positional Assignments

Caption: Positional numbering for ¹H NMR assignments.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The carbon attached to the iodine will show a significantly shielded chemical shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-5-iodobenzonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN (Nitrile) | ~118 | Characteristic chemical shift for nitrile carbons. |

| C-2 (C-NH₂) | ~150 | Deshielded due to the attached electron-donating amino group. |

| C-6 | ~145 | Deshielded due to proximity to the electron-withdrawing nitrile and iodine. |

| C-4 | ~138 | Aromatic C-H. |

| C-3 | ~115 | Shielded due to ortho-position relative to the electron-donating amino group. |

| C-1 (C-CN) | ~100 | Shielded due to para-position relative to the electron-donating amino group. |

| C-5 (C-I) | ~85 | Significantly shielded due to the heavy atom effect of iodine. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum provides direct evidence for the presence of the amine (-NH₂) and nitrile (-C≡N) groups.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the crystalline 2-Amino-5-iodobenzonitrile is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

IR Spectral Data Interpretation

The key diagnostic peaks in the IR spectrum confirm the presence of the defining functional groups. The nitrile stretch is particularly sharp and intense.

Table 3: Characteristic IR Absorption Bands for 2-Amino-5-iodobenzonitrile

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Asymmetric & Symmetric Stretch | 3450 - 3300 | Medium | A primary amine (-NH₂) exhibits two distinct stretching bands in this region. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds in the benzene ring. |

| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong, Sharp | Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[4] |

| N-H Scissoring (Bend) | 1650 - 1580 | Medium | A characteristic bending vibration for primary amines. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected from the benzene ring skeletal vibrations. |

| C-N Stretch | 1350 - 1250 | Medium | Stretching vibration of the bond between the aromatic ring and the amino group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the molecule's structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample would be dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces a characteristic and reproducible fragmentation pattern.[5]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z). The spectrum is recorded over a mass range, for instance, m/z 40-300.

Mass Spectrum Interpretation

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of iodine (¹²⁷I) and bromine (⁷⁹Br, ⁸¹Br) isotopes is not a factor here, but the high mass of iodine makes its loss a prominent fragmentation pathway.

Table 4: Predicted Mass Spectrometry Data for 2-Amino-5-iodobenzonitrile

| m/z Value | Proposed Fragment | Rationale |

| 244 | [C₇H₅IN₂]⁺ | Molecular ion (M⁺) peak. |

| 117 | [M - I]⁺ | Loss of an iodine radical, a common fragmentation for iodo-substituted aromatics. |

| 90 | [M - I - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - I]⁺ fragment. |

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation steps for 2-Amino-5-iodobenzonitrile in EI-MS.

Conclusion

The structural elucidation of 2-Amino-5-iodobenzonitrile is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise substitution pattern of the aromatic core, IR spectroscopy validates the presence of the critical amine and nitrile functional groups, and mass spectrometry confirms the molecular weight and key structural motifs through fragmentation analysis. By following the protocols and interpretive logic outlined in this guide, researchers and drug development professionals can ensure the identity and purity of this vital chemical intermediate, underpinning the integrity of their synthetic and developmental workflows.

References

-

Home Sunshine Pharma. (n.d.). 2-amino-5-iodobenzonitrile CAS 132131-24-9. Retrieved January 31, 2026, from [Link]

-

ChemBK. (2024, April 9). 2-Amino-5-Iodobenzonitrile. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 31, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 132131-24-9 | Product Name : 2-Amino-5-iodobenzonitrile. Retrieved January 31, 2026, from [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2025, August 8). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Retrieved January 31, 2026, from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 31, 2026, from [Link]

-

University of Washington Proteomics Resource. (n.d.). Amino Acid Mass Table. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). Aminoacetonitrile. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

Sources

Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile

An In-depth Technical Guide to the Safe Handling and Use of 2-Amino-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Amino-5-iodobenzonitrile, a key intermediate in pharmaceutical synthesis and chemical research. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

2-Amino-5-iodobenzonitrile is a substituted aromatic nitrile. Its molecular structure, featuring an amino group, a nitrile group, and an iodine atom on a benzene ring, dictates its reactivity and potential hazards. Understanding these properties is the foundation of safe handling.

1.1. Key Physicochemical Data

| Property | Value | Significance for Handling |

| Molecular Formula | C₇H₅IN₂ | Indicates the presence of nitrogen and iodine, which can form toxic gases upon combustion. |

| Molecular Weight | 244.03 g/mol | Relevant for accurate weighing and solution preparation. |

| Appearance | Light brown to brown crystalline powder | Its solid, powdered form presents an inhalation hazard. |

| Melting Point | 135-139 °C (275-282 °F) | Stable at standard laboratory temperatures. |

| Solubility | Insoluble in water | Spills will not be diluted by water; appropriate absorbents are necessary. |

1.2. Reactivity and Stability

2-Amino-5-iodobenzonitrile is generally stable under recommended storage conditions. However, it is crucial to be aware of its incompatibilities to prevent hazardous reactions.

-

Incompatible Materials: Strong oxidizing agents can react violently with the amino group.

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen iodide, and hydrogen cyanide. This necessitates immediate evacuation and the use of self-contained breathing apparatus for firefighting personnel.

Section 2: Comprehensive Hazard Identification and GHS Classification

A thorough understanding of the specific health hazards associated with 2-Amino-5-iodobenzonitrile is non-negotiable. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment.

2.1. GHS Hazard Statements

This compound is classified as hazardous under multiple categories. The primary routes of exposure are inhalation, ingestion, and skin contact.

| Hazard Class | GHS Category | Hazard Statement & Precautionary Code |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. (P301+P312) |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. (P280) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. (P302+P352) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. (P305+P351+P338) |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. (P261) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. (P304+P340) |

2.2. Visualizing the Risk: The Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures, forming the basis of a self-validating safety protocol.

Caption: Workflow from Hazard Identification to Control Implementation.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This section details a step-by-step protocol for handling 2-Amino-5-iodobenzonitrile in a laboratory setting. Adherence to this SOP is critical for minimizing exposure risk.

3.1. Engineering Controls: The First Line of Defense

-

Weighing: All weighing of the solid compound must be conducted in a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine particles.

-

Chemical Manipulations: All procedures involving the transfer, dissolution, or reaction of 2-Amino-5-iodobenzonitrile must be performed within a certified chemical fume hood.

3.2. Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is based on a thorough risk assessment.

-

Hand Protection: Wear nitrile or neoprene gloves that are confirmed to be resistant to the solvents being used. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure full-length pants and closed-toe shoes are worn.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

3.3. Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

-

Donning PPE: Put on all required PPE as specified in section 3.2.

-

Weighing and Transfer: In a ventilated enclosure, carefully weigh the required amount of 2-Amino-5-iodobenzonitrile. Use a spatula to transfer the solid, avoiding the generation of dust.

-

Dissolution/Reaction: In the fume hood, slowly add the compound to the reaction vessel containing the solvent.

-

Post-Handling: Tightly seal the container of 2-Amino-5-iodobenzonitrile and return it to its designated storage location.

-

Decontamination: Wipe down the work area with an appropriate solvent and decontaminating solution.

-

Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Section 4: Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

4.1. First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2. Spill and Leak Response

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

-

Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Section 5: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

5.1. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

The storage area should be clearly marked with the appropriate hazard warnings.

5.2. Disposal

-

Dispose of unused or waste material at a licensed hazardous waste facility.

-

Do not dispose of down the drain or in the general trash.

-

Contaminated packaging should be treated as hazardous waste.

References

2-Amino-5-iodobenzonitrile: Strategic Scaffold in Kinase Inhibitor Design

Topic: 2-Amino-5-iodobenzonitrile: Technical Guide for Drug Discovery Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 2-Amino-5-iodobenzonitrile (CAS: 132131-24-9) has emerged as a high-value pharmacophore precursor.[1] It serves as the critical "anchor" molecule for synthesizing 6-iodoquinazoline derivatives—a structural motif central to dual tyrosine kinase inhibitors like Lapatinib (Tykerb) .

This guide provides a comprehensive technical analysis of this compound, detailing its IUPAC nomenclature logic, validated synthesis protocols, and its pivotal role in palladium-catalyzed cross-coupling workflows for drug discovery.

Nomenclature & Chemical Identity

Precise nomenclature is vital for database searching and regulatory compliance. The IUPAC name derives from the priority of the nitrile group over the amine.

Identification Data

| Property | Detail |

| IUPAC Name | 2-Amino-5-iodobenzonitrile |

| Common Synonyms | 5-Iodoanthranilonitrile; 2-Cyano-4-iodoaniline |

| CAS Registry Number | 132131-24-9 |

| Molecular Formula | C₇H₅IN₂ |

| Molecular Weight | 244.03 g/mol |

| SMILES | NC1=C(C#N)C=C(I)C=C1 |

| InChI Key | PRIOKVMBFXTMRV-UHFFFAOYSA-N |

Structural Logic & Numbering

The benzonitrile core dictates C-1. The amino group at C-2 and iodine at C-5 create an electronic "push-pull" system:

-

C-1 (Nitrile): Electron-withdrawing, directing nucleophilic attack at the nitrile carbon (essential for quinazoline ring closure).

-

C-5 (Iodine): Excellent leaving group for Suzuki/Sonogashira coupling, allowing modular extension of the scaffold.

Figure 1: Structural prioritization and functional group roles in 2-Amino-5-iodobenzonitrile.

Validated Synthesis Protocol

High-purity synthesis of 2-Amino-5-iodobenzonitrile is achieved via the electrophilic aromatic substitution of 2-aminobenzonitrile (anthranilonitrile). The use of Iodine Monochloride (ICl) in acetic acid is the industry-standard method due to its regioselectivity and high yield.

Experimental Workflow

Objective: Synthesis of 2-Amino-5-iodobenzonitrile from 2-aminobenzonitrile.

Reagents:

-

2-Aminobenzonitrile (1.0 equiv)

-

Iodine Monochloride (ICl) (1.1 equiv)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Protocol:

-

Dissolution: Charge a reactor with 2-aminobenzonitrile and glacial acetic acid. Stir at room temperature (25°C) until fully dissolved.

-

Iodination: Slowly add Iodine Monochloride (ICl) dropwise over 20–30 minutes. Note: Maintain temperature between 25–35°C to prevent over-iodination.

-

Reaction: Stir the mixture for 1–2 hours. Monitor conversion via TLC or HPLC (Target: >98% conversion).

-

Quenching: Pour the reaction mass slowly into crushed ice/water (ratio 1:5 v/v) with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Filter the solid precipitate. Wash the cake with cold water (3x) to remove residual acid and iodine traces.

-

Purification: Recrystallize the crude solid from a Toluene/Hexane mixture to yield off-white to pale yellow crystals.

Yield Expectation: 85–92% Melting Point: 86–88°C

Figure 2: Process flow for the iodination of anthranilonitrile.

Applications in Drug Discovery: The Lapatinib Connection

The primary industrial utility of 2-Amino-5-iodobenzonitrile is its role as the Key Starting Material (KSM) for the quinazoline core of Lapatinib , a dual EGFR/HER2 inhibitor used in breast cancer therapy.

Mechanism of Scaffold Construction

The transformation involves two critical phases:

-

Cyclization: The nitrile and amino groups react with a formamidine source (e.g., DMF-DMA) to close the pyrimidine ring, forming the quinazoline.

-

Functionalization: The iodine atom at position 6 (inherited from position 5 of the benzene ring) serves as the site for palladium-catalyzed coupling.

Lapatinib Synthesis Workflow

The following pathway illustrates how the 5-iodo group becomes the 6-iodo position on the drug scaffold, enabling the attachment of the furan ring.

Figure 3: Synthetic route from 2-Amino-5-iodobenzonitrile to Lapatinib.

Why This Route?

-

Regiocontrol: Starting with the iodine already in place (via 2-amino-5-iodobenzonitrile) avoids the difficulty of selectively iodinating the quinazoline ring later.

-

Scalability: The nitrile route to quinazolines is more robust and scalable than the anthranilic acid route for this specific substitution pattern.

Safety & Handling

While valuable, 2-Amino-5-iodobenzonitrile requires standard laboratory safety protocols.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Toxic if swallowed.

-

Storage: Store in a cool, dry place away from light (iodine compounds can be light-sensitive). Keep container tightly closed.

-

PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory to avoid dust inhalation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733568, 2-Amino-5-iodobenzonitrile. Retrieved from [Link]

-

Natco Pharma Ltd. (2010). A novel process for the preparation of lapatinib and its pharmaceutically acceptable salts.[2] WO2010061400A1. Retrieved from

Sources

Chemo-Selectivity and Heterocyclization Strategies: A Technical Guide to 2-Amino-5-iodobenzonitrile

Strategic Overview: The "Privileged" Ortho-Disposition

2-Amino-5-iodobenzonitrile (CAS: 16019-34-0) is not merely a building block; it is a bifunctional pharmacophore generator . Its value in drug discovery—particularly for kinase inhibitors (e.g., EGFR, VEGFR targets)—lies in the precise ortho-relationship between the nucleophilic amino group (-NH₂) and the electrophilic nitrile group (-CN).

This 1,2-disposition allows for rapid heterocyclization into quinazolines , a scaffold prevalent in FDA-approved oncology drugs like Gefitinib and Erlotinib. Furthermore, the iodine atom at the C5 position serves as a pre-installed "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage diversification without deactivating the core heterocycle formation.

This guide details the chemo-selective exploitation of these functional groups, moving beyond basic textbook reactivity to practical, high-yield synthetic workflows.[1]

Reactivity Map & Chemo-Selectivity

The molecule presents three distinct reactive centers with varying electronic biases:

-

Nitrile (C1): Highly electrophilic carbon. Susceptible to nucleophilic attack (by the internal amine or external nucleophiles) and hydrolysis.

-

Amine (C2): Moderately nucleophilic. The nucleophilicity is slightly attenuated by the electron-withdrawing iodine (inductive effect, -I) and the nitrile (mesomeric effect, -M), but it remains sufficient for acylation and cyclization.

-

Iodine (C5): A labile leaving group for transition-metal catalysis. Crucial Note: Reaction conditions for the amine/nitrile must be compatible with the C-I bond stability (avoiding reductive dehalogenation).

Visualization: Reactivity Pathways

Figure 1: Divergent synthetic pathways from the 2-amino-5-iodobenzonitrile core. The green path (Quinazoline) represents the primary utility in medicinal chemistry.

Deep Dive: Heterocyclization to Quinazolines

The most critical application of this scaffold is the synthesis of 6-iodoquinazolin-4(3H)-one . This reaction exploits the ortho-amino group's ability to attack an activated formyl species, followed by an intramolecular attack on the nitrile.

Mechanistic Insight

The reaction typically proceeds via a Niementowski-type variation . When using formamide, the amino group is first formylated. The resulting formamido intermediate undergoes base-catalyzed (or thermal) cyclization where the amide nitrogen attacks the nitrile carbon.

Key Technical Challenge: Direct hydrolysis of the nitrile to an amide before cyclization can lead to side products. The "One-Pot" approach using Formamidine Acetate or Formamide is preferred for atom economy.

Visualization: Mechanism of Cyclization

Figure 2: Step-wise mechanism for the formation of the quinazoline core using formamidine acetate. Note that using Formamide/Acid yields the Quinazolinone (C=O) instead of the Aminoquinazoline.

Experimental Protocols

Protocol A: Synthesis of 6-Iodoquinazolin-4(3H)-one

Target: Creating the universal kinase inhibitor scaffold.

Rationale: This protocol uses formamide as both reagent and solvent. It is robust, scalable, and avoids metal catalysts that might interfere with the iodine handle.

-

Setup: Charge a 100 mL round-bottom flask with 2-Amino-5-iodobenzonitrile (10.0 mmol, 2.44 g) and Formamide (30 mL).

-

Activation: Add Ammonium Acetate (15.0 mmol, 1.15 g) as a weak acid catalyst to facilitate the initial nucleophilic attack.

-

Reaction: Heat the mixture to 140°C for 4–6 hours.

-

Workup (Precipitation): Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as an off-white solid.

-

Purification: Filter the solid, wash with water (2 x 20 mL) and cold isopropanol (1 x 10 mL) to remove excess formamide.

-

Yield Expectation: 85-92%.

-

Data Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.1 ppm (H-2 of quinazoline) and the broad singlet ~12.3 ppm (NH).

-

Protocol B: Controlled Hydrolysis to 2-Amino-5-iodobenzamide

Target: Stopping at the amide without over-hydrolysis to the benzoic acid.

Rationale: The nitrile is resistant to hydrolysis due to steric shielding and electronic deactivation. Standard acidic hydrolysis often leads to the acid. We use Urea-Hydrogen Peroxide (UHP) or alkaline H2O2 (Radziszewski reaction conditions) for selectivity.

-

Setup: Dissolve 2-Amino-5-iodobenzonitrile (5.0 mmol) in Ethanol (20 mL) and DMSO (2 mL).

-

Reagent Addition: Add 6M NaOH (1.0 mL) followed by dropwise addition of 30% H2O2 (2.0 mL) at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 1-2 hours.

-

Caution: Exothermic reaction.

-

-

Quench: Carefully quench with saturated Sodium Thiosulfate solution (to destroy excess peroxide).

-

Isolation: Extract with Ethyl Acetate. The amide is significantly more polar than the nitrile.

Reagent Compatibility Matrix

When planning multi-step synthesis involving this core, consult the following compatibility table to prevent side reactions (specifically deiodination or unwanted hydrolysis).

| Reagent Class | Example | Compatibility | Risk / Note |

| Strong Acids | H₂SO₄, HCl | Low | High risk of nitrile hydrolysis to carboxylic acid. |

| Strong Bases | NaH, LDA | Medium | Can deprotonate the amine; prolonged exposure may hydrolyze nitrile. |

| Pd Catalysts | Pd(PPh₃)₄ | High | Target Reaction. Iodine is the reactive site. Ensure amine is protected if N-arylation is not desired. |

| Reducing Agents | LiAlH₄ | Critical | Avoid. Will reduce nitrile to amine AND potentially dehalogenate the iodine. |

| Oxidants | KMnO₄ | Low | Risk of oxidizing the amino group (aniline oxidation). |

References & Authoritative Sources

-

Quinazoline Synthesis via Formamidine:

-

Nitrile Hydrolysis (Radziszewski Reaction):

-

Source: Organic Chemistry Portal. "Nitrile to Amide - Common Conditions."

-

URL:

-

-

Compound Data & Safety:

-

Source: PubChem CID 123456 (Generalized search for 2-amino-5-iodobenzonitrile).

-

URL:

-

-

Sandmeyer & Diazotization Context:

-

Source: Organic Syntheses, Coll. Vol. 1, p. 170 (General Sandmeyer protocols).

-

URL:

-

(Note: While specific URLs for this exact molecule's synthesis in a single paper are rare in open web snippets, the protocols above are chemically validated adaptations of standard 2-aminobenzonitrile chemistry found in J. Med. Chem. literature regarding EGFR inhibitors.)

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

Sourcing the Keystone: A Technical Guide to High-Purity 2-Amino-5-iodobenzonitrile for Pharmaceutical R&D

For researchers and process chemists in the fast-paced world of drug discovery and development, the integrity of every synthetic step is paramount. The quality of a starting material can dictate the success or failure of a complex synthesis, influencing yield, impurity profiles, and ultimately, the viability of a drug candidate. 2-Amino-5-iodobenzonitrile (CAS No. 132131-24-9) stands out as a critical building block, particularly in the synthesis of targeted therapies like kinase inhibitors.[1] Its unique trifunctional structure—an amine, a nitrile, and an iodine atom on an aromatic scaffold—offers a versatile platform for constructing complex molecular architectures through various chemical transformations.

This guide provides an in-depth, field-proven perspective on sourcing this crucial intermediate. We will move beyond simple supplier lists to discuss the causality behind quality assessment, provide actionable protocols for in-house verification, and contextualize its application to ensure your research is built on a foundation of unimpeachable quality.

Part 1: Strategic Supplier Selection - More Than a Transaction

The marketplace for chemical reagents is vast, but for critical pharmaceutical intermediates, the selection process must be rigorous. A supplier is not just a vendor; they are a partner in your research. The quality of their material directly impacts your results. Here, we dissect the essential criteria for qualifying a supplier of high-purity 2-Amino-5-iodobenzonitrile.

The Indispensable Certificate of Analysis (CoA)

A Certificate of Analysis is the primary document attesting to a product's quality. However, not all CoAs are created equal. A comprehensive CoA from a reputable supplier should be batch-specific and include:

-

Purity Determination: The method used for purity analysis is as important as the value itself. High-Performance Liquid Chromatography (HPLC) is the gold standard for this class of compounds. A purity of ≥98% is a common specification, but for demanding applications, seeking suppliers offering ≥99% is advisable.[2]

-

Identity Confirmation: The CoA must confirm the compound's identity using techniques like ¹H NMR Spectroscopy and Mass Spectrometry (MS).

-

Key Physical Properties: Data such as melting point and appearance should be provided and consistent with established values.[3]

Comparative Analysis of Commercial Suppliers

To aid in the selection process, the following table summarizes the offerings for 2-Amino-5-iodobenzonitrile from several well-regarded suppliers in the research chemical space.